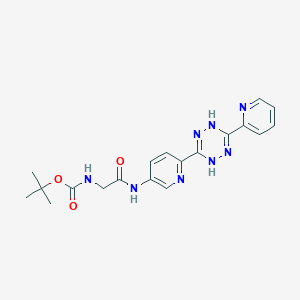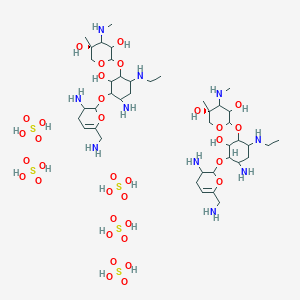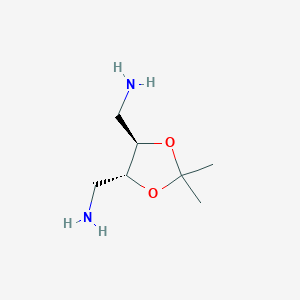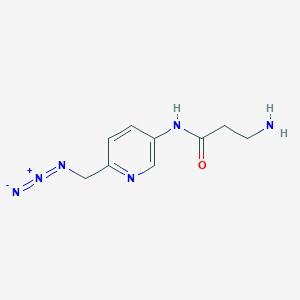
picolyl-azide-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Picolyl-azide-NH2, also known as picolyl-azide-amine, is a compound with the molecular formula C9H12N6O and a molecular weight of 220.24 g/mol . This compound is characterized by the presence of an azide group (-N3) attached to a picolyl moiety, which is a derivative of pyridine. The azide group is known for its high reactivity, making this compound a valuable compound in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
Picolyl-azide-NH2 can be synthesized through several methods. One common approach involves the reaction of picolyl chloride with sodium azide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction typically proceeds at room temperature or slightly elevated temperatures, resulting in the formation of picolyl-azide .
Another method involves the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. In this approach, a picolyl-alkyne compound is reacted with an azide source in the presence of a copper catalyst and a suitable ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA). This method is particularly useful for the synthesis of picolyl-azide derivatives with high efficiency and selectivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes often employ continuous flow reactors to ensure consistent product quality and high yield .
化学反应分析
Types of Reactions
Picolyl-azide-NH2 undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: This compound is commonly used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming triazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as amines, thiols, and alkyl halides are commonly used.
Reduction Reactions: Reducing agents like LiAlH4 or hydrogen gas in the presence of a palladium catalyst are used.
Cycloaddition Reactions: Copper catalysts (e.g., CuSO4) and ligands (e.g., THPTA) are used.
Major Products Formed
Substitution Reactions: Products include substituted picolyl derivatives with various functional groups.
Reduction Reactions: The primary product is picolyl-amine.
Cycloaddition Reactions: The major products are triazole derivatives, which are valuable in various applications.
科学研究应用
Picolyl-azide-NH2 has a wide range of scientific research applications, including:
作用机制
The mechanism of action of picolyl-azide-NH2 primarily involves its reactivity with alkyne-functionalized molecules through the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The azide group forms a triazole ring with the alkyne group in the presence of a copper catalyst, resulting in the formation of a stable triazole linkage . This reaction is highly specific and efficient, making this compound a valuable tool in bioorthogonal chemistry and molecular labeling .
相似化合物的比较
Picolyl-azide-NH2 can be compared with other azide-containing compounds, such as:
Phenyl Azide: Unlike this compound, phenyl azide lacks the copper-chelating ability, making it less efficient in CuAAC reactions.
Aliphatic Azides: These compounds are generally less reactive in CuAAC reactions compared to this compound, which benefits from the electron-donating effects of the picolyl group.
This compound stands out due to its enhanced reactivity and selectivity in CuAAC reactions, attributed to the presence of the picolyl group, which acts as a copper-chelating moiety .
属性
分子式 |
C9H12N6O |
|---|---|
分子量 |
220.23 g/mol |
IUPAC 名称 |
3-amino-N-[6-(azidomethyl)pyridin-3-yl]propanamide |
InChI |
InChI=1S/C9H12N6O/c10-4-3-9(16)14-8-2-1-7(12-5-8)6-13-15-11/h1-2,5H,3-4,6,10H2,(H,14,16) |
InChI 键 |
XZJUNBVOXCYDOJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC=C1NC(=O)CCN)CN=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(13S,17R)-13-methyl-17-prop-2-enyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B14802529.png)
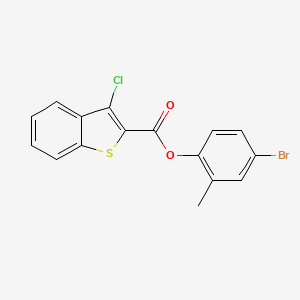
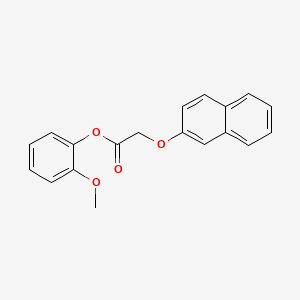
![(2S)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(diphenylphosphino)ferrocene](/img/structure/B14802543.png)

![methyl 4-[(2,3-dihydro-1H-indol-1-ylcarbonothioyl)amino]-4-oxobutanoate](/img/structure/B14802558.png)
![tert-butyl N-[4-[2-[(2,2-dimethyl-4-oxo-1-sulfooxyazetidin-3-yl)amino]-2-oxoacetyl]-1,3-thiazol-2-yl]carbamate](/img/structure/B14802563.png)
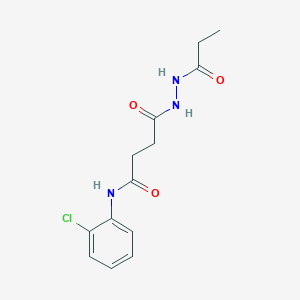
![Cyclopropanecarboxylic acid, 2-[3-amino-4-[bis(2-methylpropyl)amino]phenyl]-, ethyl ester, (1S,2R)-](/img/structure/B14802579.png)
![2-[5-Chloro-2-ethoxy-4-fluoro-3-(2-nitroethenyl)phenyl]-2-methyl-1,3-dioxolane](/img/structure/B14802585.png)
